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Executive Summary
6-Methoxyharmalan is a naturally occurring β-carboline alkaloid with known hallucinogenic

and monoamine oxidase inhibitory (MAOI) properties. While its psychoactive effects in humans

have been documented, a comprehensive toxicological profile, critical for any drug

development program, remains largely uncharacterized in publicly available literature. This

technical guide synthesizes the current, albeit limited, understanding of 6-Methoxyharmalan's

safety and toxicity. A significant portion of the potential risks discussed herein are extrapolated

from data on structurally related and better-studied harmala alkaloids, such as harmaline and

harmine. This document is intended to provide a foundational safety assessment for

researchers, scientists, and drug development professionals, highlighting areas of known

activity and, critically, identifying significant data gaps that necessitate further preclinical

investigation.
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Introduction and Pharmacological Context
6-Methoxyharmalan, a derivative of tryptamine, is structurally analogous to other harmala

alkaloids and endogenous compounds like melatonin.[1] It has been identified in various plant

species, including those of the Virola genus.[1][2] Its primary pharmacological activities of

interest are its modulation of the serotonergic system and its potent inhibition of monoamine

oxidase (MAO), particularly MAO-A.[1][2] This dual activity underpins its psychoactive effects

and also forms the basis for many of its potential toxicological concerns.

Known Human Effects
In humans, 6-Methoxyharmalan is reported to be hallucinogenic at an oral dose of

approximately 1.5 mg/kg, with a potency roughly 1.5 times that of harmaline.[1] Intravenous

administration of 1 mg/kg induces near-immediate hallucinogenic effects.[1] The subjective

experience is described as being similar to that of harmaline and ibogaine, and qualitatively

distinct from classic serotonergic psychedelics.[1][3]

Pharmacodynamics and Toxicological Relevance
The known interactions of 6-Methoxyharmalan with biological targets are key to understanding

its potential toxicity.
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Target Affinity/Activity
Potential Toxicological
Implication

Monoamine Oxidase (MAO)
Potent inhibitor, particularly of

MAO-A.[1]

Risk of hypertensive crisis

when co-administered with

tyramine-containing foods or

sympathomimetic drugs. Risk

of serotonin syndrome with

other serotonergic agents.

Serotonin Receptors
Modest affinity for 5-HT2A and

5-HT2C receptors.[1]

Contribution to psychoactive

effects. Potential for off-target

serotonergic side effects.

Other Receptors

Binds to 5-HT6 and 5-HT7

receptors; very weak glycine

receptor antagonist.[1] Does

not bind to 5-HT1A or

dopamine D2 receptors.[1]

The toxicological significance

of these interactions is

currently unknown.

Preclinical Toxicity Profile (Inferred and Direct
Evidence)
Direct, comprehensive toxicological data for 6-Methoxyharmalan is scarce. The following

sections outline potential toxicities based on the known effects of the broader class of β-

carboline and harmala alkaloids.

Acute Toxicity
No formal LD50 studies for 6-Methoxyharmalan are available in the reviewed literature. For

the related alkaloid harmine, acute toxicity in mice is significant, with a median lethal dose

(LD50) of 26.9 mg/kg. Symptoms of acute harmine toxicity include convulsions, tremors, ataxia,

and death, suggesting central nervous system (CNS) and cardiovascular effects. Given the

structural similarity and related psychoactive potency, a similar profile of acute toxicity should

be considered for 6-Methoxyharmalan pending formal investigation.

Neurotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://en.wikipedia.org/wiki/6-Methoxyharmalan
https://en.wikipedia.org/wiki/6-Methoxyharmalan
https://en.wikipedia.org/wiki/6-Methoxyharmalan
https://en.wikipedia.org/wiki/6-Methoxyharmalan
https://www.benchchem.com/product/b1215932/docs?utm_src=pdf-body#6-methoxyharmalan-a-technical-safety-and-toxicity-profile-for-drug-development-professionals
https://www.benchchem.com/product/b1215932/docs?utm_src=pdf-body#6-methoxyharmalan-a-technical-safety-and-toxicity-profile-for-drug-development-professionals
https://www.benchchem.com/product/b1215932/docs?utm_src=pdf-body#6-methoxyharmalan-a-technical-safety-and-toxicity-profile-for-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The potential for neurotoxicity is a significant concern for β-carboline alkaloids.

Mechanism: Some β-carbolines are known to be potential endogenous and exogenous

neurotoxicants that may contribute to neurodegenerative processes.[4] They can act as

potent inhibitors of mitochondrial complex I, leading to increased free radical production,

oxidative stress, and apoptotic cell death, with a particular vulnerability observed in

dopaminergic neurons.[4]

Evidence from Related Compounds: High doses of the related alkaloid harmaline have been

shown to cause degeneration of Purkinje cells in the cerebellum of rats.[3] While this effect

has not been consistently observed in primates or humans for the related compound

ibogaine, it highlights a potential neurotoxic liability for this class of compounds that warrants

investigation for 6-Methoxyharmalan.[3]

β-Carboline Alkaloid
(e.g., 6-Methoxyharmalan)

Mitochondrial
Complex I Inhibition

Increased Reactive
Oxygen Species (ROS) Oxidative Stress Apoptosis Dopaminergic

Neuron Death

Click to download full resolution via product page

Potential Neurotoxicity Pathway of β-Carboline Alkaloids.

Cardiovascular Toxicity
Cardiovascular effects are a known risk with harmala alkaloids.

Evidence from Related Compounds: Studies in anesthetized dogs have shown that harmine

and harmaline can decrease heart rate and systemic arterial blood pressure.[5] However,

there are also reports of tachycardia at higher doses in cases of Peganum harmala

poisoning.[6] The related compound ibogaine is known to cause QT interval prolongation by

blocking hERG potassium channels, a serious cardiotoxicity risk.[3] The potential for 6-
Methoxyharmalan to induce similar cardiovascular effects, including arrhythmias, must be

considered a significant safety concern.

Genotoxicity, Mutagenicity, and Carcinogenicity
There is no specific data on the genotoxicity, mutagenicity, or carcinogenicity of 6-
Methoxyharmalan.
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Evidence from Related Compounds: In vitro studies on the related alkaloids harmine and

harmaline did not show them to be mutagenic in the micronucleus assay in human cells.[7]

However, some reports have suggested that other β-carbolines may have genotoxic

activities, attributed to their ability to intercalate into DNA.[7] This remains a critical data gap.

Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of 6-Methoxyharmalan were

identified. The use of related compounds like ibogaine is contraindicated during pregnancy and

breastfeeding.[3] Given the complete lack of data, 6-Methoxyharmalan should be considered

to have a high and uncharacterized risk in these populations.

In Vitro Cytotoxicity
Evidence from Related Compounds: Studies on alkaloids isolated from Peganum harmala

have demonstrated cytotoxic effects against various tumor cell lines in vitro.[8] Harmine, in

particular, has shown dose-dependent inhibitory effects on the proliferation of human

carcinoma cells.[7] While this may suggest therapeutic potential, it also indicates a general

cytotoxic potential that needs to be carefully evaluated for non-cancer indications.

Pharmacokinetics and Metabolism
The metabolic fate of 6-Methoxyharmalan is not well-documented. It has been hypothesized

to be a minor metabolite of melatonin in vivo, though attempts to detect it in living organisms

have been unsuccessful.[1] Understanding its metabolic pathways, including the cytochrome

P450 (CYP) enzymes involved, is crucial for assessing potential drug-drug interactions,

particularly given its potent MAOI activity. The metabolism of the related compound ibogaine by

CYP2D6 into an active metabolite highlights the importance of such studies.[3]

Proposed Preclinical Safety Evaluation Plan
To address the significant data gaps, the following preclinical studies are considered essential

for any drug development program involving 6-Methoxyharmalan.
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Preclinical Safety Evaluation
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Essential Preclinical Safety Evaluation Workflow for 6-Methoxyharmalan.

Step-by-Step Methodologies for Key Experiments:
1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity (and estimate the LD50) of 6-
Methoxyharmalan.

Species: Female Sprague-Dawley rats.

Procedure:
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Administer a starting dose (e.g., guided by data from related compounds) of 6-
Methoxyharmalan to a single animal by oral gavage.

Observe the animal for signs of toxicity and mortality for up to 14 days.

If the animal survives, the next animal is given a higher dose. If the animal dies, the next is

given a lower dose.

Continue this sequential dosing of single animals until stopping criteria are met.

The LD50 is then calculated using the maximum likelihood method.

Conduct full necropsy on all animals.

2. In Vitro hERG Assay (Patch Clamp)

Objective: To assess the potential for 6-Methoxyharmalan to inhibit the hERG potassium

channel, a key indicator of pro-arrhythmic risk.

System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

Procedure:

Culture cells to an appropriate confluence.

Using whole-cell patch-clamp electrophysiology, record hERG current in response to a

voltage-step protocol designed to elicit tail currents.

Establish a stable baseline current.

Perfuse the cells with increasing concentrations of 6-Methoxyharmalan.

Record the effect on the hERG current at each concentration.

Calculate the IC50 value for hERG inhibition.

Conclusions and Recommendations
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The current safety and toxicity profile of 6-Methoxyharmalan is critically incomplete. While its

psychoactive properties are documented, the absence of robust preclinical toxicology data

presents a significant barrier to its development as a therapeutic agent. The primary risks,

inferred from its chemical class, include:

Drug and Food Interactions: Due to potent MAO inhibition.

Neurotoxicity: A known risk for β-carbolines.

Cardiotoxicity: Particularly the potential for QT prolongation.

Recommendation: A comprehensive preclinical safety program, as outlined above, is

mandatory before any clinical development of 6-Methoxyharmalan can be responsibly

considered. The high potential for serious toxicities necessitates a cautious and thorough

approach.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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